
2-Chloro-7-nitroxanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-nitroxanthen-9-one typically involves the nitration of 2-chloroxanthen-9-one. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position of the xanthone ring .
Industrial Production Methods
the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Chloro-7-nitroxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted xanthones depending on the nucleophile used.
科学的研究の応用
2-Chloro-7-nitroxanthen-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other xanthone derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Chloro-7-nitroxanthen-9-one involves its interaction with molecular targets such as DNA and topoisomerase II. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anti-cancer activity .
類似化合物との比較
Similar Compounds
- 2-Chloroxanthen-9-one
- 7-Nitroxanthen-9-one
- 2,7-Dichloroxanthen-9-one
- 2,7-Dinitroxanthen-9-one
Uniqueness
2-Chloro-7-nitroxanthen-9-one is unique due to the presence of both chloro and nitro substituents on the xanthone core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other xanthone derivatives .
特性
CAS番号 |
20061-60-3 |
|---|---|
分子式 |
C13H6ClNO4 |
分子量 |
275.64 g/mol |
IUPAC名 |
2-chloro-7-nitroxanthen-9-one |
InChI |
InChI=1S/C13H6ClNO4/c14-7-1-3-11-9(5-7)13(16)10-6-8(15(17)18)2-4-12(10)19-11/h1-6H |
InChIキー |
TUDDRRQTAGXRQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
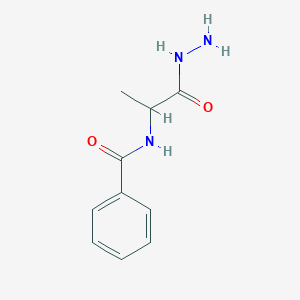
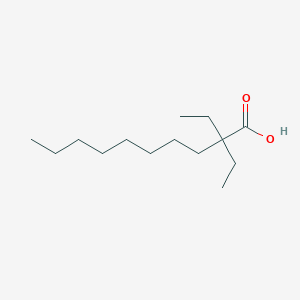
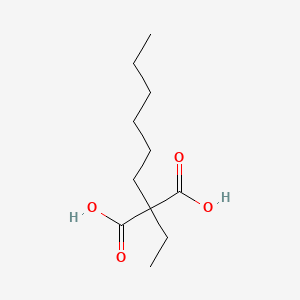
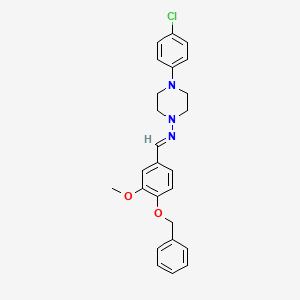
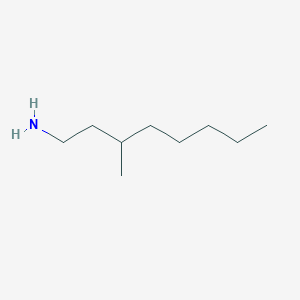
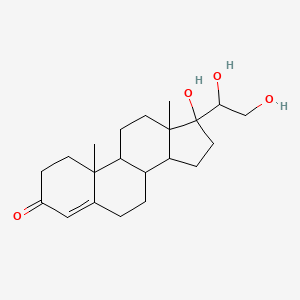

![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)
![2-(2-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12002215.png)
